N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide typically involves the condensation of 2-aminobenzenethiol with diphenylacetic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles, substituted amides.
Scientific Research Applications
N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide has been explored for various scientific research applications:
Medicine: Studied for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of fluorescent dyes, imaging agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2,2-diphenylacetamide
- N-(1,3-benzothiazol-6-yl)-2,2-diphenylacetamide
- N-(1,3-benzothiazol-4-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets and varying degrees of biological activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(23-17-11-12-19-18(13-17)22-14-25-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDEFDYZSIMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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